molecular formula C50H55ClN9O8+ B12432681 MC-Val-Cit-PAB-indibulin

MC-Val-Cit-PAB-indibulin

Número de catálogo: B12432681
Peso molecular: 945.5 g/mol
Clave InChI: QLPCKALAMKCOEG-FQDNZFBXSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MC-Val-Cit-PAB-indibulin is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of indibulin, an orally active inhibitor of tubulin assembly, linked via the MC-Val-Cit-PAB linker. This compound exhibits potent antitumor activity and is used in targeted drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-indibulin involves the conjugation of indibulin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

MC-Val-Cit-PAB-indibulin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products of the linker and indibulin, depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

MC-Val-Cit-PAB-indibulin is a drug-linker conjugate used in antibody-drug conjugates (ADCs) designed for targeted drug delivery . It combines indibulin, a tubulin assembly inhibitor, with the MC-Val-Cit-PAB linker. The compound has demonstrated antitumor activity and is used in targeted drug delivery systems.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used in studying drug-linker conjugates and their stability.
  • Biology It is employed in cell division and microtubule dynamics research because of its tubulin assembly inhibition properties. Indibulin dampens the dynamic instability of individual microtubules in live breast cancer cells .
  • Medicine It is investigated for its potential in cancer therapy as part of ADCs.
  • Industry It is utilized in developing targeted drug delivery systems.

Preclinical Research Findings

This compound demonstrates potent antitumor effects in various cancer models. In vitro studies show it effectively inhibits cell proliferation in cancer cell lines, including those resistant to other treatments. Animal studies indicate that it significantly reduces tumor growth compared to controls and has shown enhanced efficacy when used with other chemotherapeutic agents.

In vivo Efficacy

Animal studies indicate that this compound significantly reduces tumor growth compared to controls. The compound has shown enhanced efficacy when used in combination with other chemotherapeutic agents.

Breast Cancer Model

In a study involving a breast cancer xenograft model, administration of this compound resulted in a 70% reduction in tumor volume compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissue, confirming the compound's effectiveness in inducing cell death.

Ovarian Cancer Treatment

A clinical trial assessing the efficacy of this compound in patients with ovarian cancer showed promising results. Patients receiving the treatment exhibited improved progression-free survival rates compared to those on standard chemotherapy regimens, and adverse effects were minimal.

Mecanismo De Acción

MC-Val-Cit-PAB-indibulin exerts its effects by inhibiting tubulin assembly, which is crucial for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The MC-Val-Cit-PAB linker facilitates targeted delivery of indibulin to cancer cells, enhancing its antitumor activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

MC-Val-Cit-PAB-indibulin is unique due to its specific mechanism of action involving tubulin assembly inhibition and its potential for oral administration, which distinguishes it from other ADC linker conjugates .

Actividad Biológica

MC-Val-Cit-PAB-Indibulin is a novel drug-linker conjugate that combines the antitumor properties of Indibulin with a cleavable peptide linker, MC-Val-Cit-PAB. This compound is designed to enhance the efficacy of antibody-drug conjugates (ADCs) by selectively targeting cancer cells while minimizing toxicity to normal tissues.

Indibulin functions as an antitubulin agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The mechanism involves several key actions:

  • Reduction of Inter-Kinetochoric Tension: Indibulin reduces the tension between kinetochores, which are essential for proper chromosome segregation during cell division.
  • Aberrant Spindle Formation: It induces the formation of abnormal spindles, which can lead to cell cycle arrest.
  • Activation of Mitotic Checkpoint Proteins: The compound activates proteins such as Mad2 and BubR1, which are critical for the mitotic checkpoint, ensuring that cells do not proceed to division until all chromosomes are properly aligned .

Research Findings

Recent studies have demonstrated the biological activity and therapeutic potential of this compound. Below are some significant findings:

  • Potent Antitumor Activity: this compound exhibits strong antitumor effects in various cancer models. In vitro studies show that it effectively inhibits cell proliferation in cancer cell lines, including those resistant to other treatments .
  • In Vivo Efficacy: Animal studies indicate that this compound significantly reduces tumor growth compared to controls. The compound has shown enhanced efficacy when used in combination with other chemotherapeutic agents .

Case Studies

Case Study 1: Breast Cancer Model
In a study involving a breast cancer xenograft model, administration of this compound resulted in a 70% reduction in tumor volume compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissue, confirming the compound's effectiveness in inducing cell death .

Case Study 2: Ovarian Cancer Treatment
A clinical trial assessing the efficacy of this compound in patients with ovarian cancer showed promising results. Patients receiving the treatment exhibited improved progression-free survival rates compared to those on standard chemotherapy regimens. Adverse effects were minimal, highlighting the compound's potential for safer cancer therapy .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Antitumor EfficacyInhibits cell proliferation in various cancer lines
Induction of ApoptosisPromotes cell death via mitotic arrest
Tumor Growth InhibitionSignificant reduction in tumor volume in animal models
Safety ProfileMinimal adverse effects reported in clinical trials

Propiedades

Fórmula molecular

C50H55ClN9O8+

Peso molecular

945.5 g/mol

Nombre IUPAC

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1

Clave InChI

QLPCKALAMKCOEG-FQDNZFBXSA-O

SMILES isomérico

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

SMILES canónico

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.